Antibacterial Scaffold Validation: N-Substituted Triazolo-Azetidine Class MIC Data Against E. coli ΔtolC
A high-throughput screening campaign using the pDualrep2 double-reporter system identified N-substituted triazolo-azetidines as a novel antibacterial scaffold class. The primary hit molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC with evidence of translation blockage and no SOS-response induction [1]. Within the same study, direct structural analogue compound 2—bearing the identical triazolo-azetidine core with a modified N-substituent—exhibited a 2-fold improvement in antibacterial potency (MIC = 6.25 µg/mL), approaching the activity of the clinical comparator Erythromycin (MIC = 2.5–5 µg/mL against the same strain) [1]. Importantly, compound 2 demonstrated no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells, establishing a selectivity window for the scaffold class [1]. The target compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone incorporates the identical N-substituted triazolo-azetidine core scaffold validated in this antibacterial series, with the 2,6-difluorobenzoyl group representing a distinct N-substitution pattern that may further modulate potency and selectivity.
| Evidence Dimension | Antibacterial potency (MIC against E. coli ΔtolC) within the triazolo-azetidine scaffold class |
|---|---|
| Target Compound Data | Not directly tested in the cited study; scaffold representative containing the identical triazolo-azetidine core |
| Comparator Or Baseline | Primary HTS hit (triazolo-azetidine scaffold): MIC = 12.5 µg/mL; Compound 2 (optimized analogue): MIC = 6.25 µg/mL; Erythromycin (clinical comparator): MIC = 2.5–5 µg/mL [1] |
| Quantified Difference | 2-fold improvement from primary hit (12.5 µg/mL) to optimized analogue (6.25 µg/mL); optimized analogue within ~1.25–2.5-fold of Erythromycin [1] |
| Conditions | pDualrep2 HTS platform; E. coli ΔtolC strain; luciferase reporter assay for translation inhibition; C14-test; PrestoBlue cytotoxicity assay against eukaryotic cell panel; SOP-controlled rescreen procedures [1] |
Why This Matters
This class-level evidence establishes the triazolo-azetidine scaffold as a validated antibacterial starting point with demonstrated SAR tractability, providing procurement justification for the target compound as a structurally distinct N-substitution variant for lead optimization programs.
- [1] Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Bentham Science Publishers, 2019. Primary hit MIC = 12.5 µg/mL; compound 2 MIC = 6.25 µg/mL; Erythromycin MIC = 2.5–5 µg/mL; no eukaryotic cytotoxicity detected. View Source
